molecular formula C17H24N4O B6723659 N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine

Cat. No.: B6723659
M. Wt: 300.4 g/mol
InChI Key: USTFKDYZTHACAU-UHFFFAOYSA-N
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Description

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine is a complex organic compound that features a piperidine ring and a quinoxaline moiety

Properties

IUPAC Name

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-13-16(21-15-6-4-3-5-14(15)20-13)19-11-17(12-22-2)7-9-18-10-8-17/h3-6,18H,7-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTFKDYZTHACAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NCC3(CCNCC3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the alkylation of 4-piperidone with methoxymethyl chloride to form 4-(methoxymethyl)piperidine. This intermediate is then reacted with a suitable quinoxaline derivative under reductive amination conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the methoxymethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and quinoxaline moiety can interact with biological macromolecules, potentially modulating their activity. This compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine: shares structural similarities with other piperidine and quinoxaline derivatives.

    4-(methoxymethyl)piperidine: A precursor in the synthesis of the target compound.

    Quinoxaline derivatives: Known for their diverse biological activities.

Uniqueness

The unique combination of a piperidine ring and a quinoxaline moiety in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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